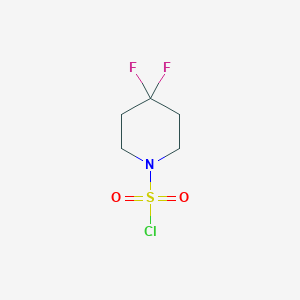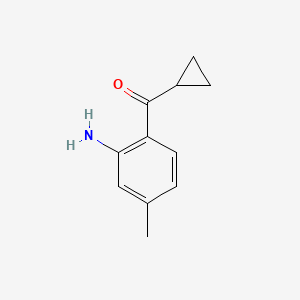
(2-Amino-4-methylphenyl)(cyclopropyl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Compounds structurally related to (2-Amino-4-methylphenyl)(cyclopropyl)methanone are often synthesized and modified to explore their biological activities and potential applications. For instance, acylation and Grignard reactions have been used to produce novel dihydronaphthalene isomers with significant antiestrogenic activity, indicating potential applications in cancer research and treatment (Jones et al., 1979).
Analgesia and Antipsychotic Effects
Some derivatives have shown profound analgesia in models of neuropathic pain, such as trigeminal neuralgia, suggesting their utility in pain management (Deseure et al., 2002). Additionally, compounds with a similar backbone have demonstrated antipsychotic-like profiles in behavioral tests, suggesting potential applications in the treatment of psychiatric disorders (Wise et al., 1986).
Detoxification and Metabolic Studies
Research into the detoxification mechanisms of various compounds, including those similar to (2-Amino-4-methylphenyl)(cyclopropyl)methanone, has highlighted the roles of enzymes like cytochrome P450 monooxygenases, catalases, and alcohol dehydrogenases in metabolizing toxic substances, providing insights into metabolic pathways and potential therapeutic targets for intoxication (Wang et al., 2013).
Neuroprotection and Neuropharmacology
Some studies have focused on the neuroprotective effects of related compounds, exploring their ability to protect against cerebral ischemic injury and suggesting their potential in stroke treatment (Qi et al., 2004). Others have investigated the modulation of neurotransmitter systems, such as the adenosine A1 receptor, in neuropathic pain models, indicating applications in pain management and neurological research (Imlach et al., 2015).
Mutagenic and Anticonvulsant Properties
Research into the mutagenic properties of compounds derived from the pyrolysis of tryptophan, which share structural similarities with (2-Amino-4-methylphenyl)(cyclopropyl)methanone, has contributed to understanding the mechanisms of mutagenesis and carcinogenesis (Yamazoe et al., 1980). Additionally, studies on the anticonvulsant activity of related phthalimides have shown promise in the development of new treatments for epilepsy (Bailleux et al., 1994).
Eigenschaften
IUPAC Name |
(2-amino-4-methylphenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFSABPHMBMIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylphenyl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
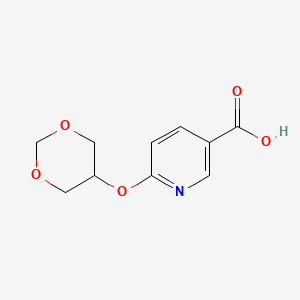
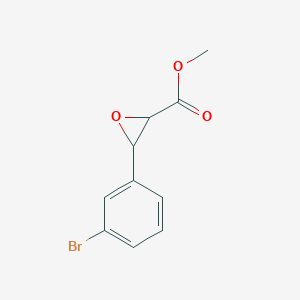
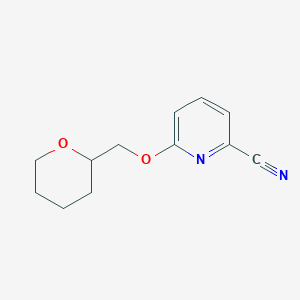
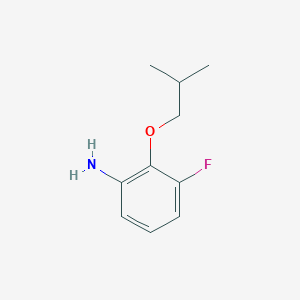
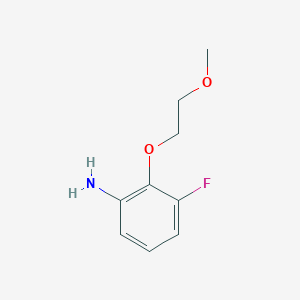
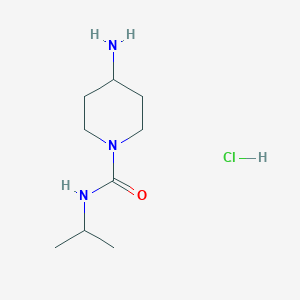
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
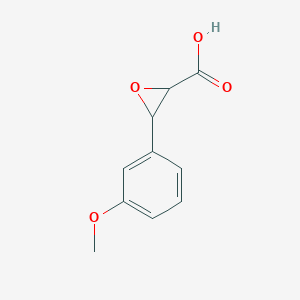
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)
